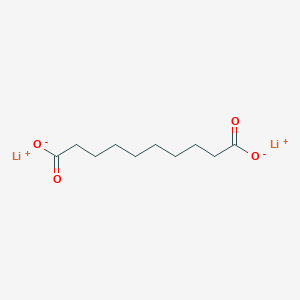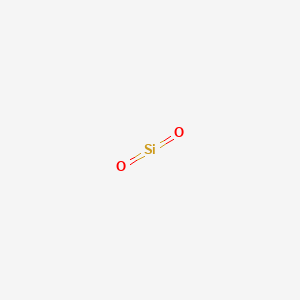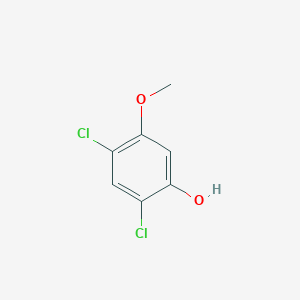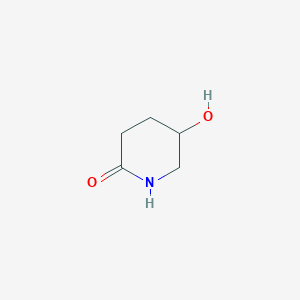
5,6-Dihydrocholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrocholesterol (5,6-DHC) is a cholesterol precursor that plays an essential role in the biosynthesis of cholesterol and steroid hormones. It is a key intermediate in the cholesterol biosynthesis pathway, and its synthesis is regulated by various enzymes.
Applications De Recherche Scientifique
Cholesterol Metabolism and Biochemical Properties :
- 5,6-Dihydrocholesterol is involved in cholesterol metabolism and its biosynthesis. Methodologies for measuring plant sterols and stanols, which are related to cholesterol synthesis and absorption, highlight the importance of these compounds in clinical lipid research (Lütjohann, 2015).
- The behavior of 6‐photocholesterol, an analog of cholesterol where the 5,6‐double bond is replaced, has been studied in model membranes to understand cholesterol-binding proteins and cholesterol distribution and transport (Mintzer et al., 2002).
Cancer Research and Metabolic Pathways :
- Research on cholesterol-5,6-epoxides (5,6-ECs) suggests a link between these compounds and cancer, with studies indicating that metabolism of 5,6-ECs might be associated with cancer development (Poirot & Silvente-Poirot, 2013).
- Dendrogenin A, a metabolite of cholesterol involving 5,6-epoxy cholesterols, has been identified with tumor suppressor and neurostimulating properties. This discovery indicates a new metabolic pathway at the crossroads of cholesterol and histamine metabolism (Dalenc et al., 2015).
- The 5,6‐epoxycholesterol metabolic pathway has emerged as a key component in breast cancer, with the metabolism of 5,6‐ECs producing tumor promoters in breast cancers. This pathway presents new pharmacological targets for cancer treatment (de Medina et al., 2020).
Biohydrogenation and Steroid Analysis :
- The study of biohydrogenation of Δ5-steroids by Eubacterium 21,408 demonstrates the reduction of the 5,6-double bond of various steroids, including cholesterol (Eyssen et al., 1973).
- An analytical method targeting one region of the metabolome, including oxysterols, has been developed, demonstrating the importance of analyzing these compounds in human plasma (Griffiths et al., 2008).
Potential Therapeutic Applications :
- The synthesis and cytotoxic analysis of some disodium 3β,6β-dihydroxysterol disulfates indicate the potential biological activity and relevance of these compounds in therapeutic applications (Cui et al., 2009).
LXR Modulation and Cardiovascular Implications :
- 5α,6α-Epoxycholesterol has been identified as a novel modulator of liver X receptor activity, suggesting its role in lipid disorders such as atherosclerosis (Berrodin et al., 2010).
Propriétés
Numéro CAS |
17608-41-2 |
|---|---|
Nom du produit |
5,6-Dihydrocholesterol |
Formule moléculaire |
C27H48O |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
QYIXCDOBOSTCEI-UJOPKFNNSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Autres numéros CAS |
80-97-7 17608-41-2 516-95-0 |
Synonymes |
5 alpha Cholestan 3 alpha ol 5 alpha Cholestan 3 beta ol 5 alpha-Cholestan-3 alpha-ol 5 alpha-Cholestan-3 beta-ol 5 beta Cholestan 3 beta ol 5 beta-Cholestan-3 alpha-ol 5 beta-Cholestan-3 beta-ol beta Cholestanol beta-Cholestan-3 beta-ol, 5 beta-Cholestanol beta-ol, 5 beta-Cholestan-3 Cholestan 3 ol Cholestan-3-ol Cholestanol Cholestanol, (3alpha, 5beta)-Isomer Coprostanol Coprosterol Dihydrocholesterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




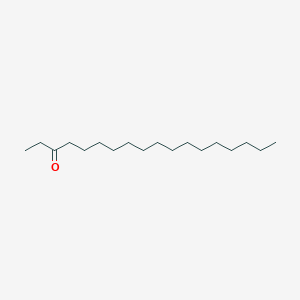
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)
